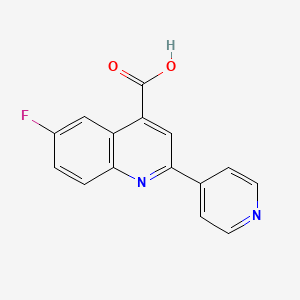

6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

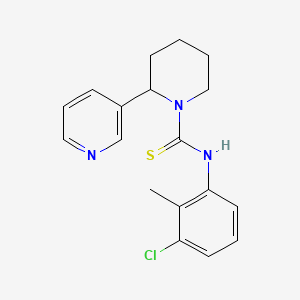

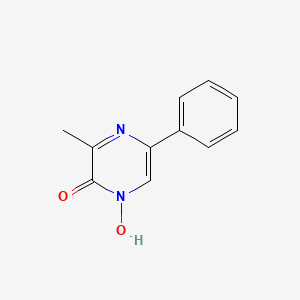

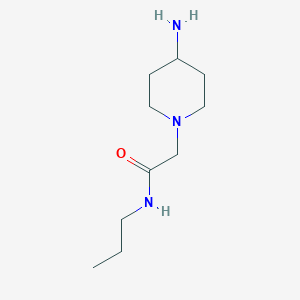

“6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C15H9FN2O2 . It has been used in the synthesis of metal complexes under hydrothermal conditions .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, it has been used as a ligand to synthesize metal complexes . The synthesis process typically involves hydrothermal conditions .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid” has been determined in several studies . It is characterized by the presence of a quinoline ring, a pyridine ring, and a carboxylic acid group .

Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used as a ligand in the synthesis of metal complexes . The reaction typically involves the coordination of the ligand to the metal ions under hydrothermal conditions .

Physical And Chemical Properties Analysis

“6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid” has a molecular weight of 267.23 g/mol . It has a topological polar surface area of 65.9 Ų and a complexity of 360 . It has no hydrogen bond donors and five hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid, focusing on six unique fields:

Antimicrobial Agents

6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid has shown potential as an antimicrobial agent. Its quinoline core structure is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . This makes it a promising candidate for developing new antibiotics, especially against resistant bacterial strains.

Anticancer Research

The compound’s structure allows it to interact with various cellular targets involved in cancer progression. Studies have indicated that derivatives of quinoline carboxylic acids can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . This makes it a valuable scaffold for designing new anticancer drugs.

Anti-inflammatory Agents

Research has shown that quinoline derivatives can exhibit significant anti-inflammatory properties. 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid could potentially inhibit key enzymes and cytokines involved in the inflammatory response, making it a candidate for treating inflammatory diseases .

Antiviral Applications

The compound’s ability to interfere with viral replication processes has been explored in antiviral research. Quinoline derivatives have been studied for their efficacy against viruses such as HIV, hepatitis C, and influenza . This compound could serve as a lead molecule for developing new antiviral therapies.

Photodynamic Therapy

6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid can be used in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The compound’s ability to generate reactive oxygen species upon light activation makes it suitable for PDT applications .

Fluorescent Probes

The unique structural properties of this compound allow it to be used as a fluorescent probe in biological imaging. Its fluorescence can be utilized to track and study various biological processes at the cellular level, aiding in the visualization of cellular components and dynamics .

Material Science

In material science, 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid can be used in the synthesis of novel materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as organic electronics and photonics.

Direcciones Futuras

The future research directions for “6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications. It could also involve a more detailed investigation of its mechanism of action and its physical and chemical properties .

Mecanismo De Acción

Target of Action

The primary target of 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid is human Topoisomerase II alpha (h TopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a significant target in cancer research .

Mode of Action

6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid acts as a potent inhibitor of h TopoIIα . It interacts with the ATPase domain of the enzyme, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .

Biochemical Pathways

The compound’s action on h TopoIIα affects the DNA replication pathway . By inhibiting h TopoIIα, the compound prevents the proper segregation of DNA during cell division . This leads to DNA damage, triggering apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of h TopoIIα by 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid results in significant anticancer activity . The compound induces DNA damage and apoptosis in cancer cells, leading to a reduction in tumor growth .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of certain enzymes or proteins in the cellular environment can influence the compound’s absorption and distribution .

Propiedades

IUPAC Name |

6-fluoro-2-pyridin-4-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBJPGMCQPRKGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C3=CC=NC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442912.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2442915.png)